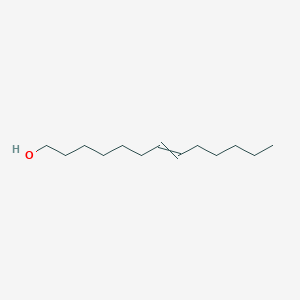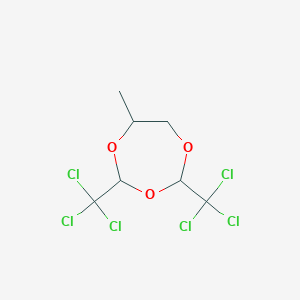
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane is a chemical compound known for its unique structure and properties This compound features a trioxepane ring, which is a seven-membered ring containing three oxygen atoms
Méthodes De Préparation
The synthesis of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane typically involves the condensation of p-cresotic acid and chloral hydrate in the presence of concentrated sulfuric acid . This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent cyclization.
Analyse Des Réactions Chimiques
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups into less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Applications De Recherche Scientifique
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into other molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane involves its interaction with various molecular targets. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological research to study and manipulate molecular pathways.
Comparaison Avec Des Composés Similaires
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane can be compared with other similar compounds, such as:
6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine: This compound has a similar structure but features a benzodioxine ring instead of a trioxepane ring.
6-Methyl-2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-8-amine:
The uniqueness of this compound lies in its trioxepane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
63978-64-3 |
|---|---|
Formule moléculaire |
C7H8Cl6O3 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
6-methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane |
InChI |
InChI=1S/C7H8Cl6O3/c1-3-2-14-4(6(8,9)10)16-5(15-3)7(11,12)13/h3-5H,2H2,1H3 |
Clé InChI |
YCVQMQUVPRRJEC-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


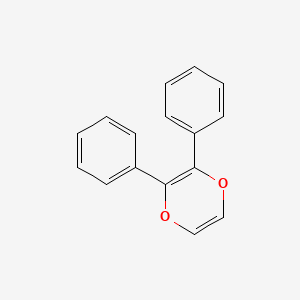
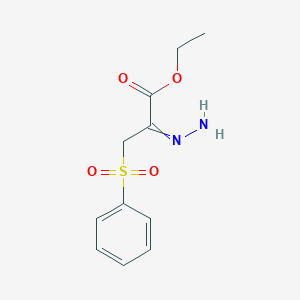
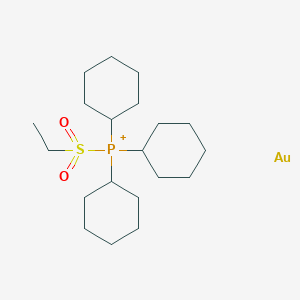
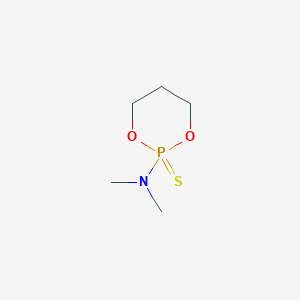
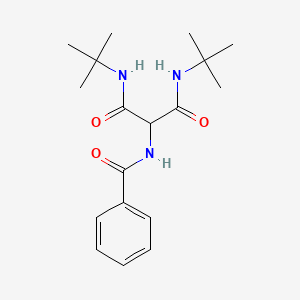
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)

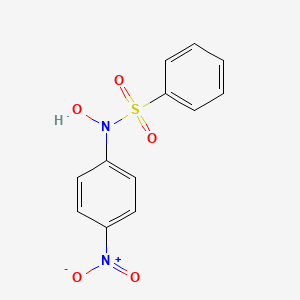
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
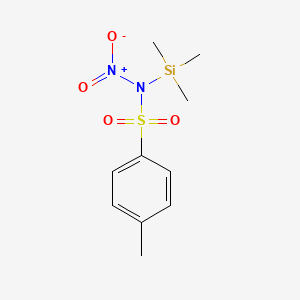
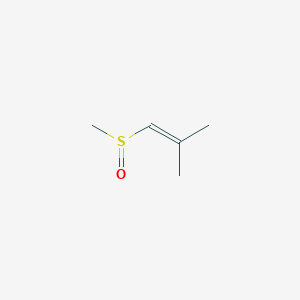

![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
